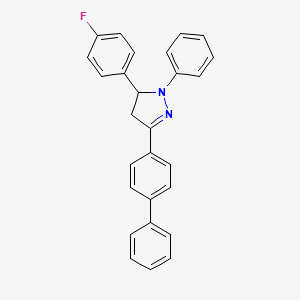
3-(biphenyl-4-yl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic molecule that features a pyrazole ring substituted with biphenyl, fluorophenyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of Biphenyl and Fluorophenyl Precursors
- React biphenyl-4-boronic acid with 4-fluorophenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
- Reaction conditions: Typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C).
-
Step 2: Formation of the Pyrazole Ring
- Condense the biphenyl and fluorophenyl precursors with phenylhydrazine and an appropriate diketone under acidic conditions.
- Reaction conditions: The condensation reaction is usually performed in ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound’s aromatic rings and fluorine atom can participate in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can be compared with other similar compounds such as:
4-Fluorobiphenyl: A simpler structure with only a fluorine atom and biphenyl moiety.
1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole: Lacks the biphenyl group but retains the pyrazole and fluorophenyl moieties.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole ring.
The uniqueness of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its combination of multiple aromatic rings and a pyrazole core, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C27H21FN2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-phenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H21FN2/c28-24-17-15-23(16-18-24)27-19-26(29-30(27)25-9-5-2-6-10-25)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-18,27H,19H2 |
InChI-Schlüssel |
RSKBCIXXDMRWOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11706503.png)
![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)
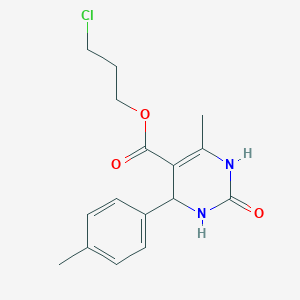

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

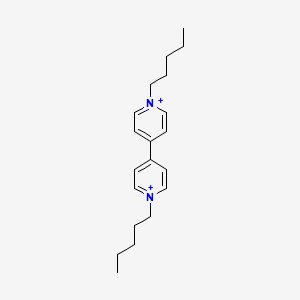
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
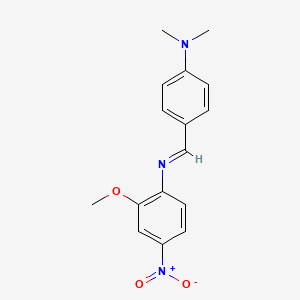
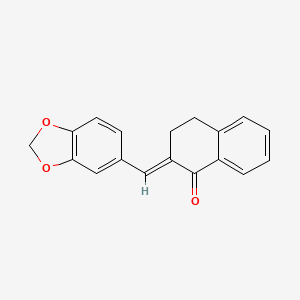
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

